N,3,5,7-tetramethyladamantane-1-carboxamide
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Overview
Description
N,3,5,7-Tetramethyladamantane-1-carboxamide is a derivative of adamantane, a polycyclic hydrocarbon known for its diamondoid structure. This compound is characterized by the presence of four methyl groups attached to the adamantane core and a carboxamide functional group. The unique structure of adamantane derivatives often imparts interesting chemical and physical properties, making them valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known that adamantane derivatives often interact with various proteins and receptors, influencing their function .
Mode of Action
It is known that adamantane derivatives can interact with their targets through various mechanisms, such as allosteric modulation or competitive inhibition .
Biochemical Pathways
Adamantane derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that adamantane derivatives generally have good bioavailability due to their lipophilic nature .
Result of Action
The effects of adamantane derivatives can vary widely depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of N,3,5,7-tetramethyladamantane-1-carboxamide can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,3,5,7-tetramethyladamantane-1-carboxamide typically involves the functionalization of the adamantane core. One common method is the nitration of 1,3,5,7-tetramethyladamantane followed by reduction to form the corresponding amine. This amine can then be converted to the carboxamide through a reaction with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production might use continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: N,3,5,7-Tetramethyladamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or ketones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the adamantane core can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, often in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated adamantane derivatives.
Scientific Research Applications
N,3,5,7-Tetramethyladamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and unique structural properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its rigidity and thermal stability.
Comparison with Similar Compounds
- 3,5,7-Trimethyladamantane-1-carboxylic acid
- 1-Adamantanecarboxylic acid
- 1,3,5,7-Tetramethyladamantane
Comparison: N,3,5,7-Tetramethyladamantane-1-carboxamide is unique due to the presence of both the carboxamide functional group and the four methyl groups on the adamantane core. This combination imparts distinct chemical properties, such as increased hydrophobicity and stability, compared to other adamantane derivatives. The carboxamide group also provides additional sites for hydrogen bonding, which can enhance its interactions with biological targets.
Properties
IUPAC Name |
N,3,5,7-tetramethyladamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12-5-13(2)7-14(3,6-12)10-15(8-12,9-13)11(17)16-4/h5-10H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCYTNQJIKMARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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